2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}acetamide
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Overview
Description
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazoles and benzimidazoles. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their biological activities and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE typically involves multi-step reactions starting from commercially available reagents. The key steps include the formation of the pyrazole ring, nitration, and subsequent coupling with the benzimidazole moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole and benzimidazole rings can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and catalysts such as palladium on carbon for hydrogenation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or benzimidazole rings .
Scientific Research Applications
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,5-DIMETHYL-1H-PYRAZOLE
- 1-(2-MORPHOLINOETHYL)-1H-BENZIMIDAZOLE
- 4-NITRO-1H-PYRAZOLE
Uniqueness
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE is unique due to its combination of the pyrazole and benzimidazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C20H25N7O4 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]acetamide |
InChI |
InChI=1S/C20H25N7O4/c1-14-19(27(29)30)15(2)26(23-14)13-18(28)22-20-21-16-5-3-4-6-17(16)25(20)8-7-24-9-11-31-12-10-24/h3-6H,7-13H2,1-2H3,(H,21,22,28) |
InChI Key |
ZAFZFZVSFUXVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=NC3=CC=CC=C3N2CCN4CCOCC4)C)[N+](=O)[O-] |
Origin of Product |
United States |
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